Cc1ccc(cc1)C(=O)c2ccc(C)c(c2)N+=O
.
3,4-Dimethyl-3'-nitrobenzophenone is an organic compound characterized by its structural complexity and utility in various chemical applications. It is classified under the category of nitrobenzophenones and is notable for its potential use in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
This compound can be synthesized from various starting materials, including substituted benzophenones and nitro compounds. The synthesis typically involves multi-step reactions that may include Friedel-Crafts acylation and nitration processes.
3,4-Dimethyl-3'-nitrobenzophenone belongs to the class of aromatic ketones, specifically nitro-substituted benzophenones. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen.
The synthesis of 3,4-Dimethyl-3'-nitrobenzophenone often follows a multi-step process:
The reactions are typically carried out under controlled temperatures to optimize yields and minimize by-products. Monitoring techniques such as thin-layer chromatography (TLC) are often employed to track progress.
The molecular structure of 3,4-Dimethyl-3'-nitrobenzophenone features two aromatic rings connected by a carbonyl group with methyl and nitro substituents.
3,4-Dimethyl-3'-nitrobenzophenone can participate in various chemical reactions:
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to achieve desired products efficiently.
The mechanism for the formation of 3,4-Dimethyl-3'-nitrobenzophenone involves several steps:
The regioselectivity during nitration can be influenced by existing substituents on the aromatic rings, which direct where new groups will add based on electronic effects.
3,4-Dimethyl-3'-nitrobenzophenone is primarily used as:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: